1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea
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Overview
Description
1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound It is characterized by the presence of a urea group attached to a 4-methylphenyl group and a 2,2,2-trichloro-1-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with 2,2,2-trichloro-1-hydroxyethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trichloromethyl group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-(2,2,2-trichloroethyl)urea: Similar structure but lacks the hydroxyl group.
1-(4-Methylphenyl)-3-(2,2-dichloro-1-hydroxyethyl)urea: Similar structure but with fewer chlorine atoms.
1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-methoxyethyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
1-(4-Methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both the trichloromethyl and hydroxyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
75457-02-2 |
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Molecular Formula |
C10H11Cl3N2O2 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C10H11Cl3N2O2/c1-6-2-4-7(5-3-6)14-9(17)15-8(16)10(11,12)13/h2-5,8,16H,1H3,(H2,14,15,17) |
InChI Key |
FDLHNLCZJMSPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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